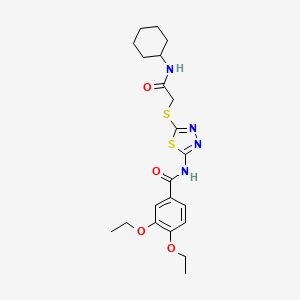

N-(5-((2-(cyclohexylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-diethoxybenzamide

Description

N-(5-((2-(Cyclohexylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-diethoxybenzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a cyclohexylamino-acetylthio group at position 5 and a 3,4-diethoxybenzamide moiety at position 2. This structural framework is characteristic of bioactive molecules targeting microbial pathogens, particularly antifungal agents. The thiadiazole ring contributes to electron-deficient properties, enhancing interactions with biological targets, while the cyclohexylamino group improves lipophilicity and membrane permeability .

Properties

IUPAC Name |

N-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-diethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O4S2/c1-3-28-16-11-10-14(12-17(16)29-4-2)19(27)23-20-24-25-21(31-20)30-13-18(26)22-15-8-6-5-7-9-15/h10-12,15H,3-9,13H2,1-2H3,(H,22,26)(H,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMJKBTAQAPBOAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3CCCCC3)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-((2-(cyclohexylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-diethoxybenzamide is a compound belonging to the class of 1,3,4-thiadiazole derivatives, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this specific compound, including its anticancer, antimicrobial, and other pharmacological effects.

Overview of 1,3,4-Thiadiazole Derivatives

1,3,4-Thiadiazoles are heterocyclic compounds that exhibit a variety of biological activities. These include:

- Antimicrobial : Effective against bacteria and fungi.

- Anticancer : Inhibitory effects on various cancer cell lines.

- Anticonvulsant : Potential use in treating epilepsy.

- Anti-inflammatory : Reduction of inflammation in various models.

The presence of the thiadiazole ring enhances the ability of these compounds to interact with biological targets due to their mesoionic nature, allowing them to cross cellular membranes effectively .

Anticancer Activity

Research indicates that 1,3,4-thiadiazole derivatives have significant anticancer properties. In vitro studies have shown that this compound exhibits potent cytotoxic effects against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10.0 | Induction of apoptosis |

| HCT116 (Colon) | 3.29 | Cell cycle arrest and apoptosis |

| H460 (Lung) | 10.0 | Mitochondrial membrane disruption |

The compound's mechanism involves the induction of apoptosis as evidenced by increased apoptotic cell populations after treatment .

Antimicrobial Activity

The compound has also demonstrated notable antimicrobial properties. In vitro assays against various bacterial strains revealed:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 25 µg/mL |

| Candida albicans | 30 µg/mL |

These results suggest that the compound may serve as a potential therapeutic agent against both bacterial and fungal infections .

Other Pharmacological Activities

Beyond its anticancer and antimicrobial properties, this compound has been investigated for additional pharmacological effects:

- Anticonvulsant Activity : Preliminary studies indicate potential effectiveness in seizure models.

- Anti-inflammatory Effects : The compound may reduce inflammation markers in animal models.

These activities highlight the broad therapeutic potential of this compound and its derivatives .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of thiadiazole derivatives similar to this compound:

- Study on Anticancer Properties : A comparative analysis showed that compounds with similar structures exhibited IC50 values ranging from 0.74 to 10 µg/mL against various cancer cell lines .

- Antimicrobial Evaluation : Research indicated that certain thiadiazole derivatives had superior antibacterial activity compared to traditional antibiotics .

These findings underscore the importance of further research into this compound's structure-activity relationships to optimize its therapeutic efficacy.

Scientific Research Applications

Antimicrobial Activity

Thiadiazole derivatives have shown significant antimicrobial properties against various bacterial strains. Research indicates that these compounds can be effective against multi-drug resistant bacteria.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 16 µM |

| Compound B | S. aureus | 8 µM |

| Compound C | E. faecalis | 32 µM |

Studies have demonstrated that certain thiadiazole derivatives exhibit antimicrobial activity comparable to standard antibiotics like ciprofloxacin and griseofulvin. The unique structure of these compounds allows for effective cellular penetration and interaction with biological targets such as DNA and proteins.

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively documented. These compounds have demonstrated cytotoxic effects against various cancer cell lines through mechanisms that include apoptosis induction and cell cycle interference.

Table 2: Anticancer Activity of Thiadiazole Derivatives

| Compound Name | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound D | MCF-7 | 3.1 |

| Compound E | HCT116 | 5.3 |

| Compound F | A549 (lung cancer) | 4.0 |

In vitro studies have shown that certain derivatives possess low micromolar IC50 values against breast and colon cancer cell lines, indicating their potential as targeted therapeutic agents.

Anti-inflammatory Properties

Thiadiazole derivatives also exhibit anti-inflammatory properties. The presence of specific functional groups enhances their ability to modulate inflammatory pathways. Compounds in this class have been evaluated for their capacity to inhibit pro-inflammatory cytokines in vitro, suggesting therapeutic potential in treating inflammatory diseases.

Case Study on Antimicrobial Efficacy

A study involving synthesized thiadiazole derivatives reported significant antibacterial activity against multi-drug resistant strains of Staphylococcus aureus. The lead compound demonstrated an MIC comparable to vancomycin, indicating its potential as an alternative treatment option for resistant infections.

Case Study on Anticancer Activity

In vitro studies on a series of thiadiazole-based compounds revealed substantial antiproliferative effects against various cancer cell lines. One specific compound exhibited selective toxicity towards MCF-7 cells, suggesting a targeted approach in cancer therapy.

Comparison with Similar Compounds

Substituents on the Thiadiazole Ring

Key modifications in similar compounds include:

- Alkyl/Arylthio Groups: Derivatives like N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5f, ) replace the cyclohexylamino-acetylthio group with simpler alkylthio chains.

- Benzyl/Chlorobenzyl Groups: Compounds such as N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e, ) introduce halogenated aromatic systems, enhancing antimicrobial potency through hydrophobic interactions .

- Heterocyclic Hybrids : Hybrid structures like oxadiazole-thiadiazole derivatives (e.g., compounds 6a–6s, ) combine multiple heterocycles, improving antifungal activity by targeting ergosterol biosynthesis .

Substituents on the Amide Moiety

Antifungal Activity

- Ergosterol Biosynthesis Inhibition : The target compound’s oxadiazole-thiadiazole hybrids (e.g., 6e, 6k, 6r in ) exhibit antifungal activity comparable to ketoconazole (MIC range: 1–8 µg/mL against Candida spp.), likely via ergosterol pathway disruption. This mechanism is corroborated by reduced ergosterol levels in treated C. albicans .

- Substituent-Dependent Efficacy : Derivatives with electron-withdrawing groups (e.g., chloro in 5e, ) show enhanced activity, while alkylthio derivatives (e.g., 5f–5g, ) display moderate potency, suggesting substituent polarity influences target binding .

Antimicrobial Spectrum

- Broad-Scale Activity : Thiadiazole-thiadiazine hybrids (e.g., 5c–6b, ) demonstrate activity against Gram-positive bacteria (MIC: 4–16 µg/mL) and fungi, highlighting the scaffold’s versatility .

- Plant Growth Regulation : Some analogs, such as N′-5-tetrazolyl-N-arylacylthioureas (–12), exhibit dual bioactivity (antimicrobial and plant growth regulation), though the target compound’s diethoxybenzamide group likely prioritizes antifungal specificity .

Physicochemical Properties

*Estimated using Molinspiration or similar tools.

- Lipophilicity : The target compound’s LogP (~3.5) is lower than chlorobenzyl (5e: ~4.2) or benzylthio derivatives (6a: ~4.8), suggesting better aqueous solubility .

- Thermal Stability : Higher melting points in halogenated derivatives (e.g., 5e: 132–134°C) correlate with crystalline stability, whereas the target compound’s melting point remains uncharacterized .

Q & A

Q. How can the synthesis of 1,3,4-thiadiazole derivatives like the target compound be optimized for yield and purity?

Methodological Answer:

- Reaction Conditions : Use ethanol or dioxane as solvents for nucleophilic substitution reactions, with triethylamine as a base to neutralize HCl byproducts (common in benzoylation steps) .

- Purification : Recrystallization from ethanol or pet-ether improves purity, as demonstrated in analogous compounds (e.g., N-(5-ethoxy-1,3,4-thiadiazol-2-yl)benzamide) .

- Monitoring : Track reaction progress via TLC (e.g., chloroform:acetone = 3:1) to optimize termination points .

Q. What characterization techniques are critical for confirming the structure of this compound?

Methodological Answer:

- Spectroscopy : Use NMR to verify substituents (e.g., diethoxy groups at δ 1.4–4.4 ppm) and IR for carbonyl (C=O, ~1680 cm) and thioether (C–S, ~1120 cm) bonds .

- Mass Spectrometry : Confirm molecular weight via FAB-MS, ensuring alignment with theoretical values (e.g., m/z = 384 [M+H] for related thiadiazoles) .

Q. How can preliminary biological activity screening be designed for this compound?

Methodological Answer:

- In Vitro Assays : Test pro-apoptotic activity using Annexin V/PI staining and cell cycle arrest via flow cytometry (e.g., 24–48 hr exposure in cancer cell lines) .

- Dose-Response : Use a concentration range of 1–100 μM, as seen in structurally similar 1,3,4-thiadiazoles with IC values <50 μM .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in functionalizing the 1,3,4-thiadiazole core?

Methodological Answer:

- Directed Substitution : Pre-functionalize the thiadiazole at the 5-position before introducing the cyclohexylamino-thioethyl group, as seen in intermediates like N-(1-{[(2-benzoylhydrazino)carbonothioyl]amino}ethyl)acetamide .

- Protecting Groups : Use acid-labile groups (e.g., tert-butyl) for sensitive substituents during harsh reactions (e.g., HSO-mediated cyclization) .

Q. How can structure-activity relationships (SAR) guide the optimization of anticancer activity?

Methodological Answer:

- Substituent Variation : Compare analogs with different benzamide substituents (e.g., 3,4-diethoxy vs. nitro or methoxy groups) to assess impacts on apoptosis and cytotoxicity .

- Computational Modeling : Perform molecular docking to predict interactions with targets like caspase-3 or Bcl-2, guided by prior SAR in thiadiazole derivatives .

Q. What mechanistic insights can be gained from studying this compound’s pro-apoptotic effects?

Methodological Answer:

Q. How can crystallization challenges for X-ray diffraction analysis be overcome?

Methodological Answer:

- Co-Crystallization : Attempt co-crystals with acetic acid or ethanol, as demonstrated for N-{2,2,2-trichloro-1-[(5-phenyl-thiadiazol-2-yl)amino]ethyl}acetamide .

- Solvent Optimization : Use slow evaporation in ethanol or DMSO to promote single-crystal growth, ensuring planarity of the thiadiazole ring for accurate diffraction .

Data Contradictions and Resolution

Q. Discrepancies in reported IC50_{50}50 values for similar 1,3,4-thiadiazoles—how to resolve?

Methodological Answer:

- Standardize Assays : Re-evaluate cytotoxicity using consistent cell lines (e.g., MCF-7 or HepG2) and exposure times, as variations in protocols (e.g., 24 vs. 48 hr) significantly alter results .

- Control Compounds : Include reference drugs (e.g., doxorubicin) in parallel experiments to calibrate activity metrics .

Q. Conflicting data on the role of 3,4-diethoxy groups in membrane permeability—how to validate?

Methodological Answer:

- LogP Measurement : Determine octanol-water partition coefficients experimentally or via HPLC retention times to compare hydrophobicity with analogs lacking ethoxy groups .

- Caco-2 Assay : Assess intestinal permeability in vitro to quantify absorption differences .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.